1-Bromo-4-(vinyloxy)benzene

Descripción general

Descripción

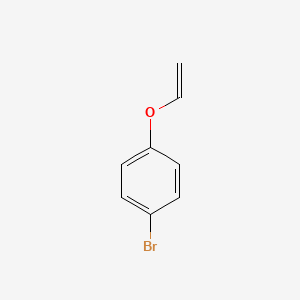

1-Bromo-4-(vinyloxy)benzene is an organic compound with the molecular formula C8H7BrO. It consists of a benzene ring substituted with a bromine atom and a vinyloxy group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(vinyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(vinyloxy)benzene. This reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the vinyloxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(vinyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The vinyloxy group can be oxidized to form corresponding carbonyl compounds.

Polymerization Reactions: The vinyloxy group can participate in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under controlled conditions.

Major Products:

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include aldehydes or ketones.

Polymerization: Products include polymers with specific properties for industrial applications.

Aplicaciones Científicas De Investigación

1-Bromo-4-(vinyloxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(vinyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The vinyloxy group can undergo polymerization through radical mechanisms, leading to the formation of polymers with specific properties.

Comparación Con Compuestos Similares

1-Bromo-4-vinylbenzene: Similar structure but lacks the vinyloxy group.

4-Bromoanisole: Contains a methoxy group instead of a vinyloxy group.

1-Bromo-4-ethenylbenzene: Similar structure but with an ethenyl group.

Uniqueness: 1-Bromo-4-(vinyloxy)benzene is unique due to the presence of both a bromine atom and a vinyloxy group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Actividad Biológica

1-Bromo-4-(vinyloxy)benzene, also known by its CAS number 1005-61-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound that features both a bromine atom and a vinyloxy group. Its structure can be represented as follows:

This compound is notable for its reactivity due to the presence of the vinyloxy group, which can participate in various chemical reactions, making it a candidate for further pharmacological exploration.

Antibacterial Properties

Recent research has highlighted the antibacterial potential of this compound, particularly against gram-negative bacteria. A study indicated that compounds similar to this compound could inhibit lipid A biosynthesis in gram-negative bacteria, which is crucial for their survival and virulence . This mechanism suggests that the compound may serve as a lead structure for developing new antibacterial agents.

Table 1: Antibacterial Activity Against Gram-Negative Bacteria

| Compound | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Escherichia coli | Inhibition of lipid A biosynthesis | |

| Similar Compounds | Pseudomonas aeruginosa | Poor inhibition due to efflux pumps |

The primary mechanism through which this compound exerts its antibacterial effects appears to be through the inhibition of specific enzymes involved in lipid A biosynthesis. This process is critical for the structural integrity of the bacterial outer membrane. However, limitations exist regarding its efficacy against certain strains, such as Pseudomonas aeruginosa, which may employ multidrug efflux pumps to resist treatment .

Study on Structural Variants

A study investigated various structural analogs of this compound to determine their biological activity. The results indicated that modifications to the vinyloxy group significantly affected antibacterial potency. For instance, compounds with longer alkyl chains exhibited enhanced activity against gram-negative bacteria compared to their shorter counterparts .

Table 2: Activity of Structural Variants

| Variant | Activity Level | Observations |

|---|---|---|

| This compound | Moderate | Effective against E. coli |

| Longer Alkyl Chain Variant | High | Improved efficacy against multiple strains |

| Shorter Alkyl Chain Variant | Low | Reduced activity against gram-negative bacteria |

Propiedades

IUPAC Name |

1-bromo-4-ethenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNABDIAKJRGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.